molecular formula C12H10BrN3O B8587066 2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide

2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide

Cat. No.: B8587066
M. Wt: 292.13 g/mol
InChI Key: HHYBBCYRFXWELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide is an organic compound with a complex structure that includes a brominated pyridine ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide typically involves the bromination of pyridine derivatives followed by acylation. One common method starts with the bromination of 2-pyridylmethanol to form 5-bromopyrid-2-ylmethanol . This intermediate is then reacted with acetic anhydride to form the acetamide derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine group would yield an aminopyridine derivative.

    Oxidation: Oxidation can lead to the formation of pyridine N-oxides.

    Reduction: Reduction can yield the corresponding amine.

Scientific Research Applications

2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated pyridine ring. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide is unique due to its combination of a brominated pyridine ring and an acetamide group, which provides distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C12H10BrN3O

Molecular Weight

292.13 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C12H10BrN3O/c13-9-4-5-10(15-8-9)7-12(17)16-11-3-1-2-6-14-11/h1-6,8H,7H2,(H,14,16,17)

InChI Key

HHYBBCYRFXWELZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CC2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an inert atmosphere, 0.09 g (0.95 mmol) of 2-aminopyridine, 0.31 g (2.4 mmol) of diisopropylethylamine and 0.35 g (1.1 mmol) of TBTU are successively added to 0.26 g (0.95 mmol) of (5-bromo-2-pyridyl)acetic acid (a synthesis of which is described in Tetrahedron, 1997, 53(24) 8257-8268 Gurnos J. et al.) dissolved in anhydrous THF (4 ml). The reaction mixture is stirred for 3 hours at room temperature. The reaction mixture is concentrated under reduced pressure, the residue is taken up in ethyl acetate (20 ml) and the organic phase thus obtained is then washed with saturated ammonium chloride solution (15 ml) and with saturated sodium hydrogen carbonate solution (15 ml), and then dried over Na2SO4, filtered and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel (eluent: dichloromethane/ethyl acetate, 1% NH4OH), with a gradient of 0% to 20% ethyl acetate, 1% NH4OH. 0.125 g of compound is obtained in the form of a white powder. Yield: 45%. Melting point: 131° C. MH+: 292-294 (tr: 6.1 min., condition 1).
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
45%

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